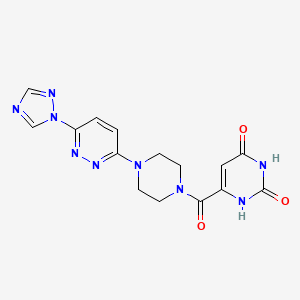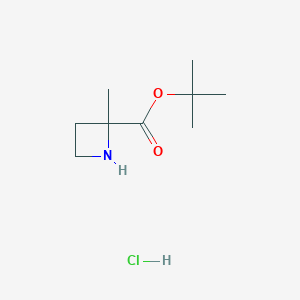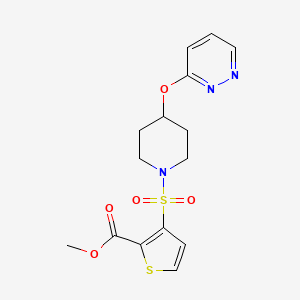![molecular formula C10H15N3O2 B2502475 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-11-8](/img/structure/B2502475.png)
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid, also known as CPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPA is a derivative of pyrazole and has been studied for its ability to modulate the activity of certain ion channels in the body. In
作用機序
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid modulates the activity of ion channels and receptors in the body. Specifically, 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to activate TRPA1 ion channels and enhance the activity of GABA-A receptors. TRPA1 channels are involved in the perception of pain and inflammation, while GABA-A receptors are involved in the regulation of neuronal excitability. By modulating the activity of these channels and receptors, 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can have therapeutic effects on pain and epilepsy.
Biochemical and Physiological Effects
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can reduce pain and inflammation, reduce seizure activity, and improve cognitive function. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has also been shown to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
One advantage of using 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid in lab experiments is its ability to modulate the activity of specific ion channels and receptors. This allows for precise control over the experimental conditions and can lead to more accurate and reproducible results. However, one limitation of using 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid is its potential off-target effects. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid may modulate the activity of other ion channels and receptors, leading to unintended effects on the experimental outcome.
将来の方向性
There are several future directions for the study of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid. One area of interest is the development of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid analogs with improved efficacy and selectivity. Another area of interest is the investigation of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid's effects on other ion channels and receptors. Additionally, the potential therapeutic applications of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid in other fields, such as neurodegenerative diseases and psychiatric disorders, warrant further investigation. Overall, the study of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has the potential to lead to new therapeutic interventions for a variety of conditions.
合成法
The synthesis of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid involves a series of chemical reactions that start with the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentylhydrazine. The resulting compound is then reacted with 4-chloropyrazole to produce 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid. The final product is purified using column chromatography to obtain a pure sample. This synthesis method has been optimized to produce high yields of 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid with good purity.
科学的研究の応用
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been studied for its potential therapeutic applications in various fields of research. One area of interest is the treatment of pain. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to modulate the activity of TRPA1 ion channels, which are involved in the perception of pain. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can alleviate pain in animal models of neuropathic pain, inflammatory pain, and chemotherapy-induced pain.
Another area of research is the treatment of epilepsy. 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Studies have demonstrated that 2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid can reduce seizure activity in animal models of epilepsy.
特性
IUPAC Name |
2-[(1-cyclopentylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)6-11-8-5-12-13(7-8)9-3-1-2-4-9/h5,7,9,11H,1-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNACZFJBNSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)


![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)


![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)